molecular formula C14H17FN2O4 B2385625 2-ethoxy-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide CAS No. 955239-66-4

2-ethoxy-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Cat. No. B2385625
CAS RN: 955239-66-4
M. Wt: 296.298
InChI Key: RHNMBXUDNXZGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EF-1502 and is a member of the oxazolidinone class of compounds. EF-1502 has been shown to have a wide range of potential applications, including as an antibacterial agent and as a potential treatment for cancer.

Mechanism of Action

The mechanism of action of EF-1502 is complex and not yet fully understood. However, it is believed that this compound works by inhibiting bacterial protein synthesis. This prevents the bacteria from replicating and ultimately leads to their death. In cancer cells, EF-1502 has been shown to induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
EF-1502 has been shown to have a wide range of biochemical and physiological effects. In addition to its antibacterial and anticancer properties, this compound has also been shown to have anti-inflammatory effects. This makes it a potential treatment option for inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of EF-1502 for lab experiments is its broad-spectrum antibacterial activity. This makes it a potential treatment option for a wide range of bacterial infections. However, one of the limitations of this compound is its relatively complex synthesis process, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are several potential future directions for research on EF-1502. One area of focus is the development of new and more efficient synthesis methods for this compound. Another area of focus is the continued study of its potential applications as an antibacterial agent and as a treatment for cancer. Additionally, research is ongoing to determine the potential of EF-1502 as a treatment for other conditions, such as inflammatory diseases and neurological disorders.

Synthesis Methods

The synthesis of EF-1502 is a complex process that involves several steps. One of the key steps in the synthesis process is the formation of the oxazolidinone ring. This step is typically achieved through the reaction of an amine and a carbonyl compound in the presence of a catalyst. Once the oxazolidinone ring has been formed, the remaining steps of the synthesis process involve the addition of various functional groups to the molecule to create the final product.

Scientific Research Applications

EF-1502 has been the subject of extensive research for its potential applications in scientific research. One of the most promising applications of this compound is as an antibacterial agent. EF-1502 has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. This makes it a potential treatment option for bacterial infections that are difficult to treat with traditional antibiotics.
In addition to its potential as an antibacterial agent, EF-1502 has also been studied for its potential applications in cancer research. This compound has been shown to have anticancer properties, and research is ongoing to determine its potential as a treatment for various types of cancer.

properties

IUPAC Name

2-ethoxy-N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4/c1-2-20-9-13(18)16-7-12-8-17(14(19)21-12)11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNMBXUDNXZGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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